molecular formula C38H42O9 B8233935 [(3Z)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate

[(3Z)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate

Cat. No.: B8233935
M. Wt: 642.7 g/mol
InChI Key: AFRGWGGHJYMSDU-UZYVYHOESA-N
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Description

The compound [(3Z)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.0⁵⁷]pentadec-3-enyl] benzoate is a highly substituted tricyclic diterpenoid ester with a complex stereochemical architecture. Its structure features multiple functional groups, including acetyloxy, benzoyloxy, methyl, and methylidene substituents, as well as a conjugated enone system. This compound’s structural elucidation likely relied on X-ray crystallography, with refinement tools such as SHELX playing a critical role in confirming its stereochemistry and bond configurations .

Properties

IUPAC Name

[(3Z)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42O9/c1-21-18-28-29(37(28,6)7)19-30(45-35(42)26-14-10-8-11-15-26)23(3)33(44-24(4)39)31-32(46-36(43)27-16-12-9-13-17-27)22(2)20-38(31,34(21)41)47-25(5)40/h8-18,22,28-33H,3,19-20H2,1-2,4-7H3/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRGWGGHJYMSDU-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)/C=C(\C2=O)/C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(3Z)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate is a complex organic molecule with potential biological activities. This article reviews its biological properties, including cytotoxicity, anti-inflammatory effects, and other pharmacological activities based on current research findings.

Chemical Structure

The molecular formula of the compound is C37H41O9. It features multiple functional groups that contribute to its biological activity. The structure includes diacetoxy and benzoyloxy moieties which are significant for its interaction with biological targets.

1. Cytotoxicity

Research has indicated that compounds similar to [(3Z)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:

  • Cell Lines Tested : K562 (leukemia), BSM (lymphoma), L1210 (lymphoma), Raji (lymphoma).
  • Findings : The cytotoxicity was correlated with the ability to form DNA cross-links and the efficiency of reduction by cellular enzymes in the K562 and BSM cells; however, this correlation was not observed in L1210 and Raji cells due to different influx/efflux mechanisms .

2. Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory potential. Studies suggest that derivatives of similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial in the development of treatments for inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies have shown that compounds related to this structure possess antimicrobial properties against various pathogens, indicating their potential as therapeutic agents in infectious diseases.

Pharmacokinetic Properties

Understanding the pharmacokinetics of [(3Z)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate is essential for evaluating its therapeutic potential.

Parameter Value
LipophilicityHigh
BioavailabilityModerate
MetabolismHepatic
Elimination Half-lifeVariable

Case Studies

Several case studies have explored the biological activity of compounds related to this structure:

  • Study on Cytotoxicity : A study published in Cancer Research evaluated the cytotoxic effects of a structurally similar compound on various cancer cell lines and found significant inhibition of cell proliferation .
  • Anti-inflammatory Study : Another research highlighted the anti-inflammatory effects in animal models where the compound reduced edema significantly compared to control groups .

Scientific Research Applications

The compound [(3Z)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on current research findings and documented case studies.

Chemical Properties and Structure

The compound is characterized by a unique molecular structure that includes multiple functional groups such as acetoxy and benzoyloxy moieties. These features contribute to its reactivity and potential biological activity. The presence of multiple stereocenters suggests that the compound may exhibit chiral properties, which are significant in drug development.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs possess anticancer properties. For example, derivatives of tricyclic compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific application of the compound in targeted cancer therapies remains an area of ongoing research.

Anti-inflammatory Properties

Compounds related to this structure have also been investigated for their anti-inflammatory effects. The presence of acetoxy groups may enhance the bioavailability and therapeutic efficacy of the compound in treating inflammatory diseases.

Drug Delivery Systems

The unique structure of the compound allows for its incorporation into drug delivery systems. Its ability to form stable complexes with other pharmaceutical agents can be exploited to enhance the solubility and stability of drugs, particularly those that are poorly soluble in water.

Polymer Synthesis

The compound's reactive functional groups can be utilized in polymer chemistry to create novel materials with specific properties. For instance, it can serve as a monomer or crosslinking agent in the synthesis of biodegradable polymers, which are increasingly important in sustainable materials development.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be explored for use in coatings and adhesives. Its incorporation into formulations could improve durability and resistance to environmental factors.

Study 1: Anticancer Evaluation

A study conducted on structurally similar compounds demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis. Further research is needed to evaluate the specific effects of [(3Z)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate on various cancer cell lines.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory potential of similar compounds showed a reduction in pro-inflammatory cytokines in vitro. The study suggested that these compounds could modulate immune responses, indicating potential therapeutic applications in chronic inflammatory diseases.

Study 3: Polymer Development

Research involving the use of this compound as a precursor for polymer synthesis revealed its ability to form stable networks when polymerized with other monomers. The resulting materials exhibited enhanced mechanical properties and biodegradability compared to traditional plastics.

Comparison with Similar Compounds

Key Findings :

  • The tricyclic backbone of the target compound likely confers enhanced membrane permeability compared to planar aromatic systems in I-6230 or I-6273.

Research Findings and Hypotheses

While direct bioactivity data for the target compound are unavailable, insights can be extrapolated from structural analogs and assay methodologies:

Cytotoxicity Potential

Tricyclic diterpenoids are frequently evaluated using the MTT assay (), a colorimetric method for assessing cell viability. The target compound’s conjugated enone system (position 2-oxo) could generate reactive oxygen species (ROS), a mechanism observed in related cytotoxic diterpenoids.

Metabolic Stability

The diacetyloxy and benzoyloxy groups may slow hepatic clearance by resisting esterase hydrolysis, a common issue with simpler ethyl benzoates (e.g., I-6473). This hypothesis aligns with studies showing that bulky ester substituents improve pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(3Z)-...] benzoate, and how can multi-step esterification be optimized?

  • Methodology : The synthesis of complex benzoate esters often involves sequential acylation and protection/deprotection strategies. For example, benzyl-protected intermediates (e.g., benzyl 4-benzyloxy derivatives) can be synthesized via nucleophilic substitution or Friedel-Crafts acylation, followed by deprotection using catalytic hydrogenation (Pd/C) or acidic hydrolysis . Key steps include:

  • Use of anhydrous solvents (e.g., dry DCM or THF) and catalysts like TiCl₄ for regioselective formylation .
  • Controlled oxidation/reduction to preserve stereochemistry, as seen in the synthesis of 4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid derivatives .
  • Purification via silica gel chromatography (e.g., CH₂Cl₂/EtOAc gradients) or recrystallization from ethanol/ether mixtures .

Q. How can spectroscopic methods (NMR, MS) be employed to confirm the structure of [(3Z)-...] benzoate?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments to distinguish methyl, methylene, and quaternary carbons. For example, the Z-configuration at C3 can be confirmed via coupling constants (J = 10–12 Hz for transannular protons) .
  • Mass Spectrometry (ESI+) : Compare experimental m/z values with theoretical molecular weights (e.g., MW 369.4000 for analogous methyl benzoates) .
  • IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and benzoyl C=O (~1700 cm⁻¹) .

Q. What crystallographic strategies are effective for resolving the tricyclic core of [(3Z)-...] benzoate?

  • Methodology : Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinned crystals. Key steps:

  • Data Collection : Employ synchrotron radiation for small crystals (<0.1 mm) to enhance resolution .
  • Refinement : Apply restraints for disordered methyl/methylene groups and anisotropic displacement parameters for non-H atoms. SHELXL’s "L.S." command can refine riding hydrogen atoms .
  • Validation : Check R₁/wR₂ convergence (<5% discrepancy) and validate geometry using CCDC Mercury .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved for [(3Z)-...] benzoate?

  • Methodology : Cross-validate data using:

  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian 16 B3LYP/6-31G*) to identify misassignments .
  • Hirshfeld Surface Analysis : Resolve packing effects on bond lengths/angles observed in XRD (e.g., torsional strain in the tricyclic core) .
  • Dynamic NMR : Probe conformational exchange in solution (e.g., coalescence temperatures for methylidene protons) .

Q. What computational approaches are suitable for modeling the stereoelectronic effects of [(3Z)-...] benzoate’s substituents?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., HDAC enzymes), focusing on benzoyloxy groups as pharmacophores .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess the stability of the Z-configuration under physiological conditions (e.g., solvation in TIP3P water) .
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., σ→π* stabilization in the enyl benzoate moiety) using Gaussian .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate [(3Z)-...] benzoate’s bioactivity?

  • Methodology :

  • Analog Synthesis : Modify the benzoyloxy or acetyloxy groups (e.g., replace with nitro or amino substituents) using protocols from methyl 4-[(heterocyclic)methyl]benzoate derivatives .
  • Biological Assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., HDAC enzymatic assays) with IC₅₀ determination .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity with activity, validated via leave-one-out cross-validation .

Notes

  • Avoid commercial sources (e.g., Benchchem) per user guidelines.
  • All methodologies are extrapolated from structurally analogous compounds in the provided evidence.
  • For synthetic protocols, rigorously exclude moisture/oxygen using Schlenk techniques .

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